molecular formula C22H28N+O4I- B1139274 METHYLISOCORYDINE Iodomethylate (O-) CAS No. 5489-15-6

METHYLISOCORYDINE Iodomethylate (O-)

Cat. No. B1139274
CAS RN: 5489-15-6
M. Wt: 497.37 g/mol
InChI Key:
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Description

METHYLISOCORYDINE Iodomethylate (O-) is an aporphin alkaloid derivative of Isocorydine from plants of the Corydalis genus, Fumariaceae . It is a long-lasting ganglioblocker, with a sympathetic/parasympathetic activity ratio of 6/1 . It appears as a solid powder .


Molecular Structure Analysis

The molecular formula of METHYLISOCORYDINE Iodomethylate (O-) is C22H28N+O4I- . Its IUPAC name is 2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one . The InChI key is LTMUAFGFUZYCDP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

METHYLISOCORYDINE Iodomethylate (O-) has a molecular weight of 497.37 . It is soluble in water (when heated up), but not well in organic solvents . It has a melting point of 240-244 °C (decomposition) .

Scientific Research Applications

  • Gas-Phase Methylation Reactions : A study by Jortay, Flammang, and Maquestiau (2010) explored the methylation of various functional groups by dimethyliodonium ions in a gas-phase environment, which is relevant to understanding the reactivity of compounds similar to METHYLISOCORYDINE Iodomethylate (O-) (Jortay, Flammang, & Maquestiau, 2010).

  • Toxicity Studies of Methyl Iodide : Buckell (1950) conducted an investigation into the physiological effects of methyl iodide, which can be important in understanding the properties and potential applications of METHYLISOCORYDINE Iodomethylate (O-) (Buckell, 1950).

  • Reactions with Nucleophilic Reagents : Mukaiyama, Yamaguchi, and Nohira (1965) studied the reactions of the iodomethylate of N,N-dimethylthiobenzamide with nucleophilic reagents, which could be analogous to the behavior of METHYLISOCORYDINE Iodomethylate (O-) (Mukaiyama, Yamaguchi, & Nohira, 1965).

  • Bioisosterism in Drug Design : Meanwell (2011) discussed the role of bioisosteres in drug design, which could include derivatives like METHYLISOCORYDINE Iodomethylate (O-) for their potential biological activity (Meanwell, 2011).

  • Computational Investigation of Isomeric Structures : Drougas and Kosmas (2005) employed quantum mechanical methods to study the isomeric and conformeric structures of methyl iodoperoxide, offering insights into the structural behavior of similar compounds (Drougas & Kosmas, 2005).

  • Steric Effects in Chemical Reactions : Begisheva, Petrochenko, Aslanov, and Sadykov (1971) examined the iodomethylation of spatial isomers, providing a perspective on how steric hindrance might affect reactions involving METHYLISOCORYDINE Iodomethylate (O-) (Begisheva, Petrochenko, Aslanov, & Sadykov, 1971).

properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18-16-10-3-4-11-17(16)20-19(21-18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUAFGFUZYCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970220
Record name 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methylisocorydine iodomethylate

CAS RN

5489-15-6
Record name 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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